An In-depth Technical Guide to the Natural Abundance and Isotopic Composition of Lanthanum-138
An In-depth Technical Guide to the Natural Abundance and Isotopic Composition of Lanthanum-138
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance, isotopic composition, and decay characteristics of Lanthanum-138 (¹³⁸La). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed information on this long-lived radioactive isotope. This document includes quantitative data, detailed experimental protocols for its analysis, and a visual representation of its decay pathway.
Data Presentation: Properties of Lanthanum-138
The following table summarizes the key nuclear properties of Lanthanum-138, providing a consolidated reference for its isotopic and decay characteristics.
| Property | Value |
| Natural Abundance | 0.089% to 0.0902%[1] |
| Isotopic Mass | 137.907112 Da |
| Half-Life | 1.02 x 10¹¹ to 1.06 x 10¹¹ years[2] |
| Decay Modes | Branched Decay: Electron Capture (EC) and Beta Minus (β⁻) Decay[1] |
| Electron Capture (EC) Decay | |
| Daughter Isotope | ¹³⁸Ba (Barium-138)[1] |
| Branching Ratio | ~66%[1] |
| Gamma-Ray Energy | 1435.8 keV[1] |
| Beta Minus (β⁻) Decay | |
| Daughter Isotope | ¹³⁸Ce (Cerium-138)[1] |
| Branching Ratio | ~34%[1] |
| Gamma-Ray Energy | 788.7 keV[1] |
Mandatory Visualization: Decay Scheme of Lanthanum-138
The following diagram illustrates the branched decay pathway of Lanthanum-138.
Caption: Branched decay scheme of Lanthanum-138.
Experimental Protocols
Accurate determination of the natural abundance and isotopic composition of Lanthanum-138, along with the characterization of its decay products, requires sophisticated analytical techniques. The following sections detail the methodologies for the key experimental procedures.
Sample Preparation: Chemical Separation of Lanthanum
Prior to mass spectrometric analysis, lanthanum must be chemically separated from the sample matrix to avoid isobaric interferences (elements with similar masses). This is particularly crucial for separating lanthanum from other rare earth elements (REEs), barium (Ba), and cerium (Ce).
Objective: To obtain a purified lanthanum fraction for isotopic analysis.
Methodology: Ion-Exchange Chromatography
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Sample Digestion:
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For geological samples (e.g., rocks, minerals), dissolve a precisely weighed aliquot of the powdered sample in a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) in a sealed Teflon vessel.
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Heat the vessel at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 48 hours) to ensure complete dissolution.
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Evaporate the acid mixture and treat the residue with concentrated HNO₃ to convert fluorides to nitrates.
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Finally, dissolve the residue in a dilute acid, such as 2M HNO₃, to prepare the sample for chromatography.
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Cation-Exchange Chromatography:
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Prepare a column with a cation-exchange resin (e.g., AG50W-X8).
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Equilibrate the column with dilute acid (e.g., 2M HNO₃).
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Load the dissolved sample onto the column.
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Elute the matrix elements with increasing concentrations of hydrochloric acid (HCl).
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Elute the REE fraction, which contains lanthanum, with a higher concentration of HCl (e.g., 6M HCl).
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Lanthanide Separation (Reversed-Phase Chromatography):
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To separate lanthanum from other REEs, a more specific chromatographic step is required.
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Use a column packed with a resin coated with an organophosphorus extractant (e.g., HDEHP).
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Equilibrate the column with a dilute acid.
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Load the REE fraction onto the column.
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Selectively elute the lanthanides using a gradient of increasing acid concentration. Lanthanum will elute at a specific acid concentration, allowing for its separation from neighboring REEs.
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Determination of Isotopic Abundance: Mass Spectrometry
High-precision mass spectrometry is the primary technique for determining the isotopic composition of lanthanum.
A. Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a highly precise technique for measuring isotope ratios of elements that can be thermally ionized.
Methodology:
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Filament Preparation:
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Use a single or double rhenium (Re) filament assembly.
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Degas the filaments by heating them to a high temperature under vacuum to remove any surface contaminants.
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Sample Loading:
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Pipette a small volume (microliter range) of the purified lanthanum solution onto the prepared filament.
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Pass a small current through the filament to gently evaporate the solution to dryness.
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Mass Spectrometric Analysis:
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Introduce the filament assembly into the TIMS source, which is under high vacuum.
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Gradually increase the current to the filament to heat it. At a specific temperature, lanthanum atoms will be ionized.
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Accelerate the generated ions and focus them into a beam.
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Pass the ion beam through a magnetic field, which separates the ions based on their mass-to-charge ratio (¹³⁸La⁺ and ¹³⁹La⁺).
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Detect the ion beams simultaneously using multiple Faraday cup collectors.
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Measure the ratio of the ion currents to determine the ¹³⁸La/¹³⁹La ratio and thus the natural abundance.
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B. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is another powerful technique for isotopic analysis, offering high sensitivity and throughput.
Methodology:
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Sample Introduction:
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Introduce the purified lanthanum solution into the ICP-MS instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.
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Ionization:
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Transport the aerosol into a high-temperature argon plasma (6,000-10,000 K).
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The plasma desolvates, atomizes, and ionizes the lanthanum atoms.
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Mass Analysis:
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Extract the ions from the plasma into the mass spectrometer.
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Focus the ion beam through a series of ion lenses.
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Separate the ions based on their mass-to-charge ratio using a quadrupole or multi-collector mass analyzer.
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Data Acquisition:
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Measure the ion intensities for ¹³⁸La and ¹³⁹La.
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Correct for any potential isobaric interferences (e.g., from ¹³⁸Ba, although chemical separation should minimize this).
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Calculate the isotopic ratio and abundance.
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Characterization of Decay Scheme: Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is used to identify and quantify the gamma rays emitted during the decay of Lanthanum-138, confirming its decay paths and branching ratios.
Objective: To detect and measure the characteristic gamma rays from the decay of ¹³⁸La.
Methodology:
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Detector Setup:
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Use a high-purity germanium (HPGe) detector for high-energy resolution or a sodium iodide (NaI(Tl)) scintillation detector for high efficiency.[1]
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Place the detector in a lead shield to reduce background radiation from the environment.
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Sample Placement:
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Place a known quantity of a lanthanum-containing sample (e.g., lanthanum oxide, La₂O₃) in a well-defined geometry close to the detector.
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Energy and Efficiency Calibration:
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Calibrate the detector for energy and detection efficiency using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co).
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Data Acquisition:
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Acquire a gamma-ray spectrum from the lanthanum sample for a sufficiently long time to obtain statistically significant peaks due to the long half-life of ¹³⁸La.
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Spectral Analysis:
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Analyze the acquired spectrum to identify the photopeaks corresponding to the gamma rays from the decay of ¹³⁸La.
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Identify the peak at 788.7 keV, which corresponds to the β⁻ decay to ¹³⁸Ce.[1]
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Identify the peak at 1435.8 keV, which corresponds to the electron capture decay to ¹³⁸Ba.[1]
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Determine the net peak areas for these two gamma rays.
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Using the detector efficiency calibration, calculate the relative intensities of the two gamma rays to determine the branching ratios of the two decay modes.
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